trans-2-Heptene

Descripción general

Descripción

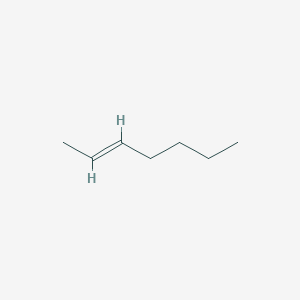

Trans-2-Heptene is a volatile organic compound (VOC) that is widely used in the production of chemicals, fuels, and plastics. It is a colorless liquid with a sweet smell and is highly flammable. This compound has a variety of applications in the laboratory and is used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

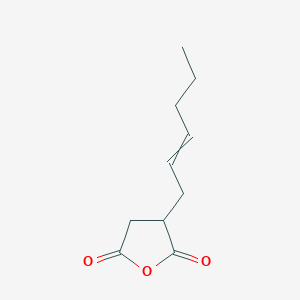

Polymerization Reactions : Trans-2-Heptene is used in polymerization reactions with ethylene, particularly in the presence of (C5Me5)2Sm-based catalysts. This process selectively incorporates one olefin per polyethylene chain, indicating potential applications in polymer synthesis (Evans, DeCoster, & Greaves, 1996).

Catalytic Isomerization : The compound undergoes catalytic isomerization with IrX(CO)L2 catalysts. This reaction is significant in organic synthesis, particularly under hydrogenation conditions, highlighting its role in chemical transformations (Strohmeier & Fleischmann, 1972).

Monomer-Isomerization Polymerization : this compound is involved in monomer-isomerization polymerizations, forming high molecular weight polymers consisting of 1-heptene units. This indicates its utility in specialized polymerization processes (Otsu, Nagahama, & Endo, 1975).

Dehydrocyclization Studies : The dehydrocyclization of n-heptenes, including this compound, has been studied, showing its potential in the production of different hydrocarbon structures, relevant in petrochemical processes (Mortikov, Rozengart, & Kazanskii, 1968).

Organic Synthesis Applications : this compound derivatives have been synthesized and studied for their potential in organic synthesis and as metabolites in pharmacological studies (Taylor & Coutts, 1979).

Atmospheric Chemistry Studies : The compound's reactions with atmospheric radicals like OH and NO3 have been studied, which is significant in understanding its behavior and impact in the atmosphere (Smith, Rigler, Kwok, & Atkinson, 1996).

Raman Spectroscopy : The Raman spectra of hydrocarbons, including this compound, have been analyzed, indicating its importance in spectroscopic studies for chemical identification and structural analysis (Cleveland, 1943).

Gas-Phase Reactions and Kinetic Modeling : this compound has been used in studies focusing on ignition delay times and kinetic modeling, particularly in the context of combustion and flame studies, which is crucial for fuel and energy research (Wu, Liu, Tang, & Huang, 2018).

Safety and Hazards

Trans-2-Heptene is flammable and poses a dangerous fire risk . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

Trans-2-Heptene is a chemical compound often used in research to study the mechanisms of chemical reactions involving alkenes It’s known to affect the respiratory system .

Mode of Action

As an alkene, it likely participates in typical alkene reactions such as hydration, hydrogenation, and polymerization . These reactions involve the addition of atoms or groups of atoms to the carbon atoms participating in the double bond.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flammability makes it a fire risk , and it has a vapor pressure of 88 mmHg at 37.7 °C , suggesting that it can readily evaporate at room temperature. These properties could affect how it is stored and handled, which in turn could influence its action and efficacy.

Propiedades

IUPAC Name |

(E)-hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZHAVKAVGASB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074718, DTXSID70881227 | |

| Record name | 2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

48.9 [mmHg] | |

| Record name | trans-2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14686-13-6, 592-77-8 | |

| Record name | trans-2-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Hept-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of trans-2-heptene?

A: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere. [, , ] This reaction is a key step in its atmospheric degradation. The rate constant for this reaction has been measured to be 6.70 x 10^-11 cm3 molecule-1 s-1. [, ]

Q2: How does the molecular structure of this compound influence its reactivity with OH radicals?

A: Research suggests that the rate constant for the reaction of OH radicals with alkenes increases with the length of the carbon chain. [] This is attributed to two main factors: (1) increased hydrogen atom abstraction from the alkyl substituent groups and (2) enhanced OH radical addition to the carbon-carbon double bond. The rate constant for OH radical addition appears to reach a maximum with a C8 alkyl substituent. []

Q3: Can this compound be incorporated into polyethylene, and if so, how?

A: Yes, studies utilizing Field Desorption Mass Spectrometry (FD-MS) and NMR spectroscopy have shown that this compound can be incorporated into polyethylene chains during polymerization reactions catalyzed by (C5Me5)2Sm-based catalysts in the presence of hydrogen. [] The incorporation occurs via insertion into a samarium-hydrogen (Sm-H) bond, not through an allyl group. [] This metalation process competes with hydrogenolysis as a termination step in the polymerization reaction. []

Q4: Has this compound been detected in commercial products, and what are the implications?

A: this compound has been identified and quantified in poly(methyl methacrylate) (PMMA) kitchen utensils. [] While the levels detected were relatively low (less than 100 μg/g), its presence alongside other volatile organic compounds raises questions about potential migration of these compounds from food contact materials into food. []

Q5: Are there any known catalytic applications for this compound?

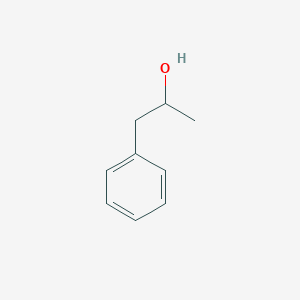

A: While this compound itself might not be a catalyst, it serves as a substrate in catalytic alkene oxidation reactions. For instance, iron(II) complexes with tetradentate N2Py2 ligands, designed to mimic Rieske dioxygenases, can catalyze the asymmetric epoxidation of this compound using hydrogen peroxide (H2O2) as the oxidant. []

Q6: How does the stereochemistry of this compound influence its reactivity in catalytic oxidation reactions?

A: The stereochemistry of this compound influences the stereoselectivity of the epoxidation reaction. Iron(II) complexes with chiral N2Py2 ligands derived from trans-1,2-diaminocyclohexane have been shown to catalyze the asymmetric epoxidation of this compound with moderate enantioselectivity. [] This highlights the potential for developing chiral catalysts that can selectively produce specific stereoisomers of epoxides, which are valuable intermediates in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

]-](/img/structure/B81546.png)